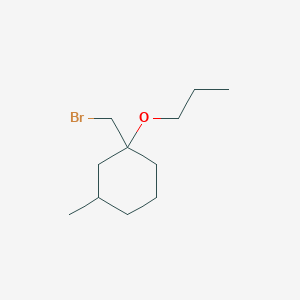
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane is an organic compound that belongs to the class of brominated cyclohexanes. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also contains a methyl and a propoxy group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve continuous flow processes where the bromination reaction is optimized for large-scale production. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution and elimination reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane can be compared with other brominated cyclohexanes, such as:
1-Bromo-3-methylcyclohexane: Lacks the propoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)cyclohexane: Lacks both the methyl and propoxy groups, resulting in different reactivity and applications.
1-(Bromomethyl)-3-propoxycyclohexane: Similar but lacks the methyl group, which can affect its chemical properties and reactivity.
The presence of the methyl and propoxy groups in this compound makes it unique and provides additional sites for chemical modification, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-methyl-1-propoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
CPLDFXDLWFXQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CCCC(C1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


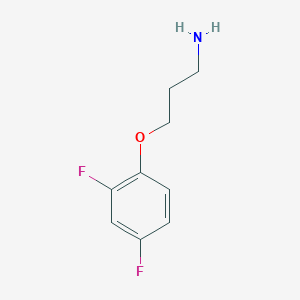
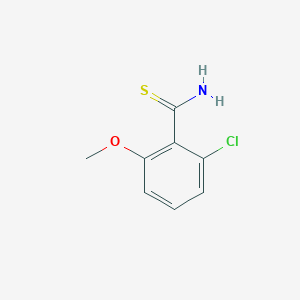
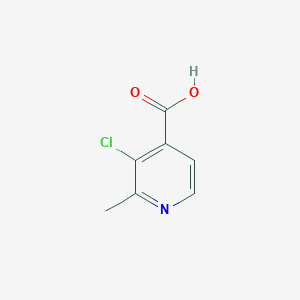
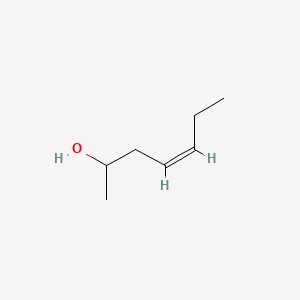
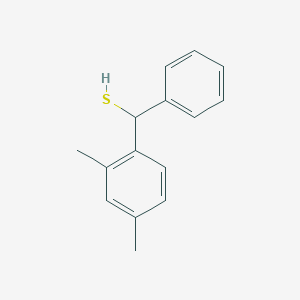
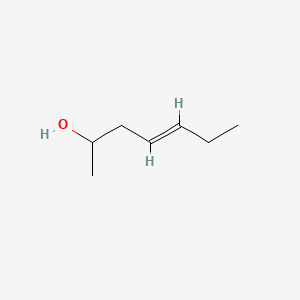
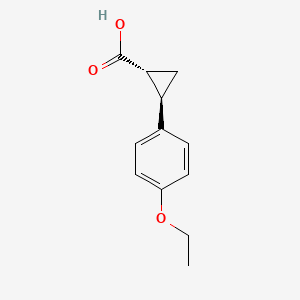
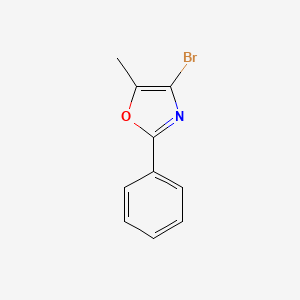
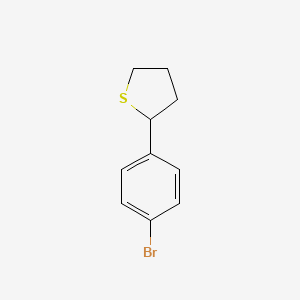
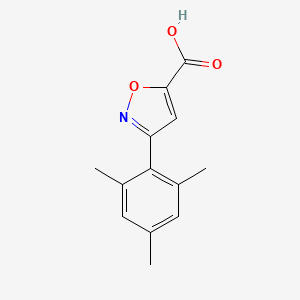
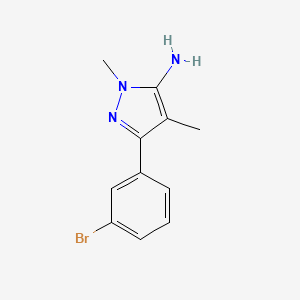
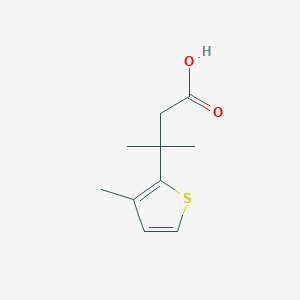
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
